molecular formula C22H22ClFN2O B2780393 6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1022722-41-3

6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2780393
CAS RN: 1022722-41-3
M. Wt: 384.88
InChI Key: RHZHUVHAOMPSGO-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Synthesis Analysis

The synthesis of benzodiazepines and their analogues has been a topic of interest in medicinal chemistry . Various methods have been described, including the use of isocyanide reagents .


Molecular Structure Analysis

Benzodiazepines have a common core structure which includes a benzene ring and a diazepine ring . The specific molecule you mentioned seems to have additional functional groups attached to this core structure.


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including hydroxylation and nitro reduction .

Scientific Research Applications

Anticonvulsant Applications

Research has highlighted the synthesis of novel benzodiazepine derivatives, showing significant anticonvulsant activity. For example, compounds synthesized from fluorophenyl benzodiazepine structures were tested and found to exhibit excellent anticonvulsant activity, potentially offering new therapeutic avenues for seizure management (Narayana et al., 2006).

Radiolabeling for Imaging

Another application involves the radiolabeling of benzodiazepine agonists for imaging purposes. This process aids in the study of benzodiazepine receptors in the brain, contributing to our understanding of their distribution and functioning. For instance, the synthesis of [18F]-2-oxoquazepam demonstrates the feasibility of using such compounds for in vitro and possibly in vivo imaging (Duelfer et al., 1991).

Pharmacokinetic Studies

Studies on the pharmacokinetics of benzodiazepines are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, research on [11C]fludiazepam explored its biodistribution, offering insights into how benzodiazepines interact within biological systems and their potential therapeutic impacts (Ishiwata et al., 1988).

Novel Benzodiazepine Derivatives

The development of novel benzodiazepine derivatives, such as designer benzodiazepines, has been explored for various therapeutic effects, including anti-anxiety, muscle relaxation, and sedation. While the focus on clinical and adverse effects is prevalent, the research underscores the ongoing interest in expanding the therapeutic applications of benzodiazepine derivatives (Edinoff et al., 2022).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Safety and Hazards

Benzodiazepines can have side effects, including drowsiness, confusion, and coordination problems. They can also be addictive and should be used under the supervision of a healthcare provider .

Future Directions

The development of new benzodiazepines and related compounds continues to be an active area of research, with the aim of finding compounds with improved therapeutic profiles and fewer side effects .

properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O/c1-12-7-8-15-16(9-12)26-21(19-13(23)5-4-6-14(19)24)20-17(25-15)10-22(2,3)11-18(20)27/h4-9,21,25-26H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZHUVHAOMPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=CC=C4Cl)F)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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